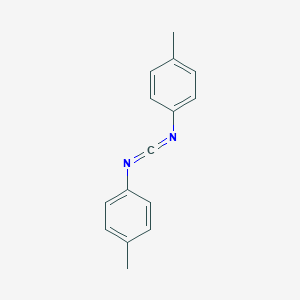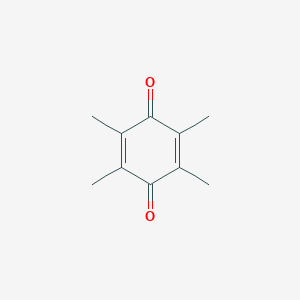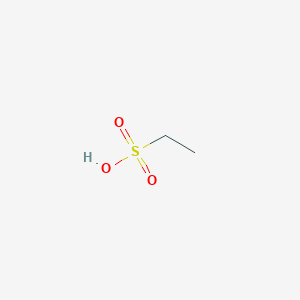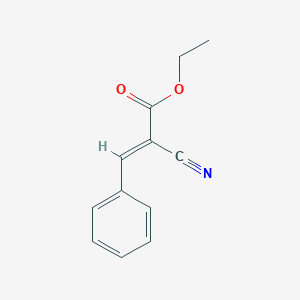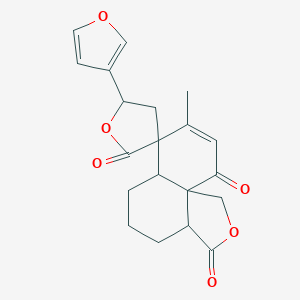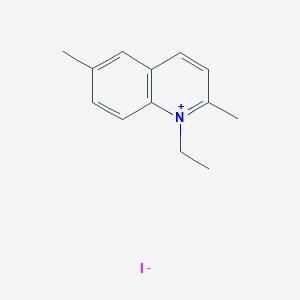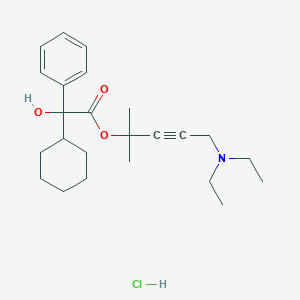
Carbamimidoylazanium;carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamimidoylazanium carbonate, also known as guanidine carbonate, is a chemical compound with the molecular formula CH6N4O3. It is a white, odorless, and water-soluble powder that is commonly used in various scientific research applications.
Mécanisme D'action
Carbamimidoylazanium carbonate works by disrupting the hydrogen bonds that hold proteins in their folded conformation. This leads to the unfolding and denaturation of the protein, which can then be further analyzed. The compound also acts as a buffer, helping to maintain a stable pH in solution.
Effets Biochimiques Et Physiologiques
Carbamimidoylazanium carbonate has no known biochemical or physiological effects in humans. However, it can cause skin irritation and eye damage upon contact.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of carbamimidoylazanium carbonate is its ability to denature proteins, which allows for further analysis. It is also relatively inexpensive and readily available. However, it has limitations in terms of its specificity, as it can denature both target and non-target proteins. It also has a narrow range of effective concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on carbamimidoylazanium carbonate. One area of interest is the development of more specific protein denaturants that can target specific proteins or protein domains. Another area of interest is the use of carbamimidoylazanium carbonate in the development of new drugs, particularly those that target protein misfolding diseases such as Alzheimer's and Parkinson's. Finally, there is potential for the use of carbamimidoylazanium carbonate in the development of new diagnostic tools for protein misfolding diseases.
Méthodes De Synthèse
Carbamimidoylazanium carbonate can be synthesized by reacting Carbamimidoylazanium;carbonate hydrochloride with sodium carbonate. The reaction produces carbamimidoylazanium carbonate and sodium chloride as a byproduct. The reaction is exothermic and requires careful temperature control to prevent the formation of impurities.
Applications De Recherche Scientifique
Carbamimidoylazanium carbonate is widely used in scientific research, particularly in the field of biochemistry. It is used as a protein denaturant, which helps to unfold and denature proteins for further analysis. It is also used as a buffer in various biochemical assays, as it can maintain a stable pH in solution.
Propriétés
Numéro CAS |
3425-08-9 |
|---|---|
Nom du produit |
Carbamimidoylazanium;carbonate |
Formule moléculaire |
C3H12N6O3 |
Poids moléculaire |
180.17 g/mol |
Nom IUPAC |
diaminomethylideneazanium;carbonate |
InChI |
InChI=1S/2CH5N3.CH2O3/c3*2-1(3)4/h2*(H5,2,3,4);(H2,2,3,4) |
Clé InChI |
STIAPHVBRDNOAJ-UHFFFAOYSA-N |
SMILES isomérique |
C(=N)([NH3+])N.C(=N)([NH3+])N.C(=O)([O-])[O-] |
SMILES |
C(=[NH2+])(N)N.C(=[NH2+])(N)N.C(=O)([O-])[O-] |
SMILES canonique |
C(=[NH2+])(N)N.C(=[NH2+])(N)N.C(=O)([O-])[O-] |
Autres numéros CAS |
593-85-1 |
Synonymes |
Carbonic acid (compound with) Guanidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



